(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Description
The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a methanone derivative featuring:
- A 4,5-dihydro-1H-imidazole core substituted with a 2-fluorobenzylthio group at position 2.
- A 4-(morpholinosulfonyl)phenyl group linked to the methanone moiety.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S2/c22-19-4-2-1-3-17(19)15-30-21-23-9-10-25(21)20(26)16-5-7-18(8-6-16)31(27,28)24-11-13-29-14-12-24/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCDTMSURYJKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features, including an imidazole ring and a fluorobenzyl group, suggest that it may interact with various biological targets, making it a candidate for drug development.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Imidazole Ring : Known for its biological activity, particularly in enzyme inhibition and receptor interaction.
- Fluorobenzyl Group : Enhances lipophilicity, potentially improving cellular uptake.
- Morpholinosulfonyl Group : May contribute to the compound's pharmacological properties.
The biological activity of this compound is hypothesized to arise from its interaction with specific enzymes or receptors. The imidazole ring can coordinate with metal ions or heme groups, while the thioether and sulfonamide functionalities may enhance binding affinity and specificity. This mechanism suggests potential applications in treating diseases where enzyme modulation is beneficial.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Properties : Effective against various bacterial and fungal strains.
- Anticancer Activity : Potential to inhibit the growth of human cancer cell lines such as HepG2 and MDA-MB-231.
- Enzyme Inhibition : Ability to modulate the activity of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Activity :
-
Anticancer Studies :
- Compounds structurally related to this compound were tested for cytotoxicity against cancer cell lines. Results indicated notable inhibition of cell proliferation, suggesting a promising avenue for therapeutic development .
- Enzyme Inhibition :
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Antimicrobial |
| Benzothiazole derivatives | Thiazole ring | Anticancer |
| Thiazolidinediones | Thiazolidine ring | Antidiabetic |
Comparison with Similar Compounds
Key Observations:
- Fluorinated Aryl Groups: The 2-fluorobenzylthio group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like benzylthio-substituted imidazoles .
- Synthetic Complexity : The target compound likely requires specialized steps for sulfonamide coupling, similar to procedures in .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Bioactivity and Properties Based on Structural Analogs
Key Findings:
Fluorine Impact: Fluorinated analogs consistently show improved potency over non-fluorinated versions. For example, 2-fluorobenzylthio likely boosts target affinity compared to benzylthio in imidazole derivatives .
Sulfonamide Role: The morpholinosulfonyl group may confer better aqueous solubility than phenylsulfonyl groups, as seen in triazole derivatives .
Synergistic Effects : The combination of fluorinated thioether and sulfonamide in the target compound could balance lipophilicity and solubility, optimizing pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
